molecular formula C7H5BrN2O2S B13580180 2-Bromo-5-cyanobenzenesulfonamide

2-Bromo-5-cyanobenzenesulfonamide

Cat. No.: B13580180
M. Wt: 261.10 g/mol
InChI Key: CILTWOGQCAWHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-cyanobenzenesulfonamide is an organic compound with the molecular formula C7H5BrN2O2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine at the 2-position and a cyano group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyanobenzenesulfonamide typically involves the bromination of 5-cyanobenzenesulfonamide. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production methods for this compound often involve similar bromination reactions but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize the formation of by-products .

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyanobenzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The sulfonamide group can mimic the structure of natural substrates, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-cyanobenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H5BrN2O2S

Molecular Weight

261.10 g/mol

IUPAC Name

2-bromo-5-cyanobenzenesulfonamide

InChI

InChI=1S/C7H5BrN2O2S/c8-6-2-1-5(4-9)3-7(6)13(10,11)12/h1-3H,(H2,10,11,12)

InChI Key

CILTWOGQCAWHDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)S(=O)(=O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.